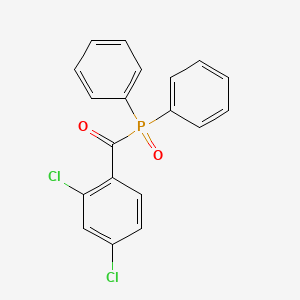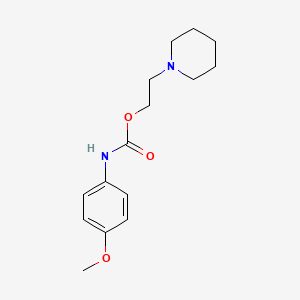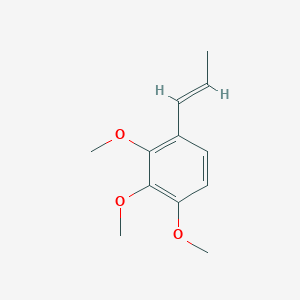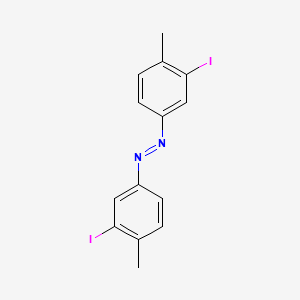
Methyl 2,5,5-trimethyl-4-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5,5-trimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H18O3 It is a methyl ester derivative of 2,5,5-trimethyl-4-oxohexanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,5,5-trimethyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl 4,4-dimethyl-3-oxopentanoate with methylene iodide and diethylzinc in methylene chloride. The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The product is then purified by vacuum distillation from anhydrous potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically stirred and maintained at specific temperatures to ensure optimal yield and purity. Post-reaction, the product is isolated and purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5,5-trimethyl-4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 2,5,5-trimethyl-4-oxohexanoic acid.
Reduction: Methyl 2,5,5-trimethyl-4-hydroxyhexanoate.
Substitution: Various amides and esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,5,5-trimethyl-4-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 2,5,5-trimethyl-4-oxohexanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The keto group in the compound can participate in various reactions, such as nucleophilic addition, which is crucial for its reactivity and function in different contexts.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-oxohexanoate: Similar structure but lacks the additional methyl groups at positions 2 and 5.
Methyl 5,5-dimethyl-4-oxohexanoate: Similar but with different substitution patterns on the carbon chain.
Uniqueness
Methyl 2,5,5-trimethyl-4-oxohexanoate is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of three methyl groups provides steric hindrance, affecting how the compound interacts with other molecules and participates in chemical reactions.
Propiedades
Número CAS |
77903-57-2 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl 2,5,5-trimethyl-4-oxohexanoate |
InChI |
InChI=1S/C10H18O3/c1-7(9(12)13-5)6-8(11)10(2,3)4/h7H,6H2,1-5H3 |
Clave InChI |
AYFCJJGXDYVQAL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)
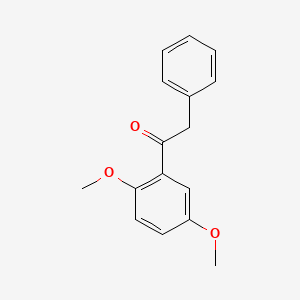
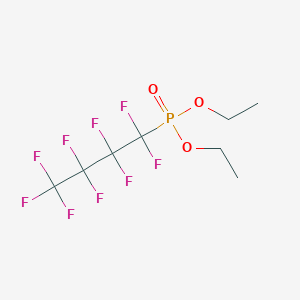
![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
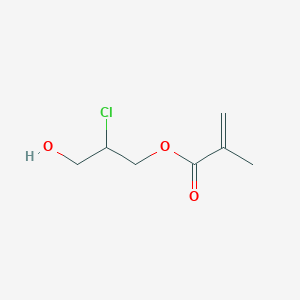

![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

